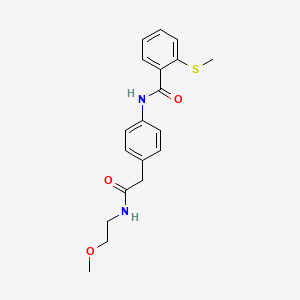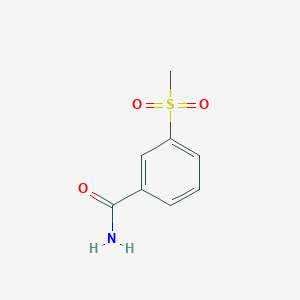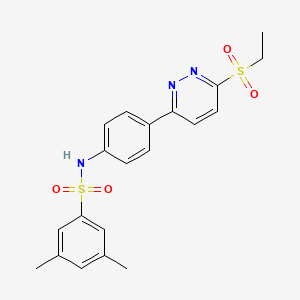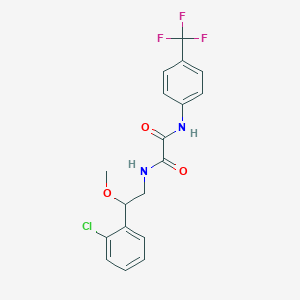![molecular formula C20H25Cl2N5O3S B2418778 Clorhidrato de N-(7-cloro-4-metoxi-1,3-benzotiazol-2-il)-1-etil-N-[2-(morfolin-4-il)etil]-1H-pirazol-5-carboxamida CAS No. 1331191-28-6](/img/structure/B2418778.png)
Clorhidrato de N-(7-cloro-4-metoxi-1,3-benzotiazol-2-il)-1-etil-N-[2-(morfolin-4-il)etil]-1H-pirazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C20H25Cl2N5O3S and its molecular weight is 486.41. The purity is usually 95%.
BenchChem offers high-quality N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-ethyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
El compuesto ha demostrado una prometedora actividad anticancerígena. Los investigadores han investigado sus efectos en diversas líneas celulares cancerosas, incluyendo cáncer de mama, pulmón y colon. Puede inhibir el crecimiento tumoral, inducir apoptosis (muerte celular programada) e interferir con las vías de señalización de las células cancerosas. Se necesitan más estudios para explorar su potencial como terapia dirigida para tipos específicos de cáncer .
Actividad Antimicrobiana
“Clorhidrato de N-(7-cloro-4-metoxi-benzo[d]tiazol-2-il)-1-etil-N-(2-morfolinoetil)-1H-pirazol-5-carboxamida” ha mostrado propiedades antimicrobianas contra bacterias, hongos y parásitos. Podría ser un valioso candidato para el desarrollo de nuevos antibióticos o agentes antifúngicos. Los investigadores han investigado su eficacia contra cepas resistentes a los fármacos, enfatizando su potencial en la lucha contra las enfermedades infecciosas .
Efectos Antiinflamatorios y Analgésicos
El compuesto exhibe propiedades antiinflamatorias y analgésicas. Puede modular las vías inflamatorias, reducir el dolor y aliviar los síntomas asociados con las condiciones inflamatorias. Investigar su mecanismo de acción y optimizar su biodisponibilidad podría conducir a nuevos fármacos antiinflamatorios .
Actividad Antihipertensiva
Los estudios sugieren que este compuesto puede actuar como un agente antihipertensivo al afectar los canales de calcio u otras vías relevantes. Sus efectos vasodilatadores podrían contribuir a la regulación de la presión arterial. Los investigadores continúan explorando su potencial en el manejo de la hipertensión .
Actividad Antileishmanial
La leishmaniasis, causada por parásitos protozoarios, sigue siendo un problema de salud mundial. La investigación preliminar indica que el compuesto exhibe actividad antileishmanial. Se necesitan más estudios para validar su eficacia y seguridad para el tratamiento de esta enfermedad tropical desatendida .
Potencial como Fármaco del Sistema Nervioso Central (SNC)
Dadas sus diversas actividades farmacológicas, los investigadores han investigado los efectos del compuesto en el SNC. Puede tener propiedades anticonvulsivas, influir en los sistemas de neurotransmisores o afectar las enfermedades neurodegenerativas. Comprender sus interacciones con los objetivos del SNC es crucial para el desarrollo de fármacos .
En resumen, “Clorhidrato de N-(7-cloro-4-metoxi-benzo[d]tiazol-2-il)-1-etil-N-(2-morfolinoetil)-1H-pirazol-5-carboxamida” es prometedor en múltiples áreas terapéuticas. Los investigadores continúan explorando sus mecanismos de acción, perfil de seguridad y aplicaciones clínicas. Tenga en cuenta que se necesitan más estudios para desbloquear completamente su potencial y abordar cualquier limitación . Si necesita información más detallada o tiene preguntas adicionales, ¡no dude en preguntar!
Propiedades
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN5O3S.ClH/c1-3-26-15(6-7-22-26)19(27)25(9-8-24-10-12-29-13-11-24)20-23-17-16(28-2)5-4-14(21)18(17)30-20;/h4-7H,3,8-13H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTCJWGIQQQWKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=CC(=C4S3)Cl)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25Cl2N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-methyl-3-(2-methylallyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2418703.png)
![4-[2-({7-METHYL-2-PHENYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDO]BENZOIC ACID](/img/structure/B2418704.png)
![1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2418705.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2418706.png)



![(E)-N-(8H-indeno[1,2-d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2418714.png)
![5-chloro-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2418716.png)

